molecular formula C27H38D6O B602601 Desmosterol-d6 CAS No. 1246298-67-8

Desmosterol-d6

Cat. No. B602601
CAS RN: 1246298-67-8
M. Wt: 390.67
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Desmosterol is a precursor of cholesterol synthesis. The enzyme 24-dehydrocholesterol reductase catalyzes this step . It lacks a double bond between C24 and C25, which is present in cholesterol .


Molecular Structure Analysis

The molecular formula of Desmosterol-d6 is C27H38OD6 . The percent composition is C 83.01%, H 12.90%, O 4.10% .


Chemical Reactions Analysis

Desmosterol-d6 is used as a substitute to desmosterol in hepatitis C virus (HCV) based viral assays to rescue replication . Desmosterol being a C27 sterol intermediate is implicated in the Alzheimer’s disease (AD) pathogenesis .


Physical And Chemical Properties Analysis

Desmosterol-d6 is not hygroscopic and not light sensitive . The storage temperature is -20°C .

Scientific Research Applications

Liquid Chromatography Multiple Reaction Monitoring (LC-MRM)

Desmosterol-d6 has been used as a deuterated standard in liquid chromatography multiple reaction monitoring (LC-MRM) . This application is crucial in the field of analytical chemistry for the detection and quantification of specific substances in complex mixtures .

High-Performance Liquid Chromatography/Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS)

Desmosterol-d6 serves as a deuterated standard in high-performance liquid chromatography/electrospray ionization tandem mass spectrometry (HPLC-ESI-MS) . This technique is widely used in the field of biochemistry for the analysis of biological samples .

Alzheimer’s Disease (AD) Research

Desmosterol-d6 is used for spiking brain tissue homogenate from Alzheimer’s disease (AD) for liquid chromatography-mass spectrometry (LC-MS) analysis . As a C27 sterol intermediate, Desmosterol is implicated in the Alzheimer’s disease (AD) pathogenesis .

Neurogenesis Research

Low levels of Desmosterol in the hippocampus directly impact progenitor cell differentiation into neurons . This makes Desmosterol-d6 a valuable tool in studying neurogenesis and understanding the mechanisms behind neuronal development .

Hepatitis C Virus (HCV) Assays

Desmosterol-d6 is used as a substitute to desmosterol in hepatitis C virus (HCV) based viral assays to rescue replication . This application is significant in virology research, particularly in the study of HCV replication mechanisms .

Inflammatory Signaling Research

Desmosterol is a liver X receptor (LXR) agonist and it regulates inflammatory signaling in macrophages . This makes Desmosterol-d6 a potential tool in studying the role of LXRs in inflammation and immune response .

Future Directions

Desmosterol-d6 has been used as a deuterated standard in liquid chromatography multiple reaction monitoring (LC-MRM) and high-performance liquid chromatography/electrospray ionization tandem mass spectrometry (HPLC-ESI-MS) for spiking brain tissue homogenate from Alzheimer’s disease (AD) for liquid chromatography-mass spectrometry (LC-MS) analysis . It may be helpful in anti-oxidation treatment and immunotherapy in the future .

properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)hept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9,19,21-25,28H,6,8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSXSVCZWQODGV-QSOBUISFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmosterol-d6

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